

# In Vitro Effects of Strontium Citrate on Osteogenic Activity: A Technical Guide

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## Compound of Interest

Compound Name: *Strontium citrate*

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## Executive Summary

Strontium, an element with chemical similarities to calcium, has garnered significant interest for its dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption. While much of the research has focused on strontium ranelate, this technical guide synthesizes the available in vitro data on the effects of strontium, with a particular focus on **strontium citrate**, on osteoblast proliferation, differentiation, mineralization, and the underlying molecular signaling pathways. Due to the limited availability of in vitro studies specifically utilizing **strontium citrate**, this guide also incorporates key findings from studies on other strontium salts, primarily strontium ranelate and strontium chloride, to provide a comprehensive overview of the likely effects of the strontium ion ( $\text{Sr}^{2+}$ ) on bone-forming cells. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key cellular processes to serve as a valuable resource for researchers in the field of bone biology and drug development.

## Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Anabolic agents that stimulate osteoblast activity and promote new bone formation are a critical component of osteoporosis therapy. Strontium has emerged as a promising therapeutic agent due to its ability to uncouple bone remodeling by simultaneously promoting bone formation and

reducing bone resorption[1]. While strontium ranelate has been extensively studied, the readily available dietary supplement, **strontium citrate**, is also widely used. Understanding the direct effects of **strontium citrate** on osteoblasts at a cellular and molecular level is crucial for evaluating its therapeutic potential. This guide provides an in-depth review of the in vitro evidence for the role of strontium in osteogenesis.

## Effects of Strontium on Osteoblast Function

In vitro studies have demonstrated that strontium ions exert a positive influence on various stages of osteoblast development and function.

### Osteoblast Proliferation

Treatment with strontium salts has been shown to enhance the proliferation of osteoblast-like cells. For instance, in cultures of the human osteoblast-like cell line MG63, treatment with 5 mM and 10 mM strontium chloride for 72 hours resulted in a significant increase in cell number by 38% and 54%, respectively, compared to controls[2]. This suggests that strontium can stimulate the expansion of the osteoprogenitor pool, a critical first step in bone formation.

### Osteoblast Differentiation and Mineralization

Strontium promotes the differentiation of pre-osteoblastic cells into mature osteoblasts capable of matrix mineralization. This is evidenced by increased activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and enhanced expression of osteogenic genes such as Runt-related transcription factor 2 (RUNX2), collagen type I (COL1A1), bone sialoprotein (BSP), and osteocalcin (OCN)[3][4][5][6].

Furthermore, strontium treatment leads to an increase in the formation of mineralized nodules in osteoblast cultures, as demonstrated by Alizarin Red S staining[7][8]. For example, continuous treatment of mouse calvaria cells with strontium ranelate resulted in an increased number of bone nodules[9].

## Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the effects of strontium on osteoblast function. It is important to note that the majority of these studies utilized strontium ranelate or strontium chloride.

Table 1: Effects of Strontium on Osteoblast Proliferation

Cell Type	Strontium Salt	Concentration	Duration	Proliferation Change vs. Control	Reference
MG63 (human osteoblast-like)	Strontium Chloride	5 mM	72 hours	+38%	<a href="#">[2]</a>
MG63 (human osteoblast-like)	Strontium Chloride	10 mM	72 hours	+54%	<a href="#">[2]</a>

Table 2: Effects of Strontium on Alkaline Phosphatase (ALP) Activity

Cell Type	Strontium Salt	Concentration	Duration	ALP Activity Change vs. Control	Reference
Human Preadipocytes	Strontium Chloride	400 $\mu$ M	-	Increased	<a href="#">[10]</a>
MG63 (human osteoblast-like)	Strontium Chloride	1 mM	72 hours	-25%	<a href="#">[2]</a>
MG63 (human osteoblast-like)	Strontium Chloride	5 mM	72 hours	No significant effect	<a href="#">[2]</a>

Table 3: Effects of Strontium on Osteogenic Gene Expression

Cell Type	Strontium Salt	Concentration	Duration	Gene	Expression Change vs. Control	Reference
Human Mesenchymal Stem Cells	Strontium Ranelate	0.2107 - 21.07 µg/ml	4 days	Cbfa1	Earlier expression	[3]
Human Mesenchymal Stem Cells	Strontium Ranelate	0.2107 - 21.07 µg/ml	11 days	Osteonectin	Earlier expression	[3]
U-33 (pre-osteoblastic)	Strontium Ranelate	-	-	Runx2, Osteocalcin	Increased	[5]
OB-6 (mature osteoblastic)	Strontium Ranelate	-	-	BSP, Osteocalcin	Increased	[5]

Table 4: Effects of Strontium on Matrix Mineralization

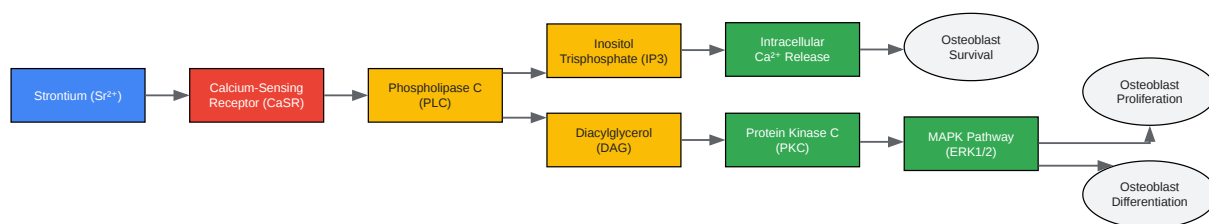
Cell Type	Strontium Salt	Concentration	Duration	Mineralization Change vs. Control	Reference
MC3T3 (pre-osteoblastic)	Strontium-Quercetin Complex	10 $\mu$ M	14 days	+100%	[7]
MC3T3 (pre-osteoblastic)	Strontium-Quercetin Complex	80 $\mu$ M	14 days	+150%	[7]
Primary murine osteoblasts	Strontium	1 mM	21 days	Increased	[8]

## Molecular Signaling Pathways

Strontium exerts its effects on osteoblasts through the activation of several key signaling pathways. The primary mechanism is believed to be through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that recognizes extracellular calcium and other divalent cations, including strontium[1].

### Calcium-Sensing Receptor (CaSR) Pathway

Activation of the CaSR by strontium initiates a cascade of intracellular events that promote osteoblast proliferation, differentiation, and survival.

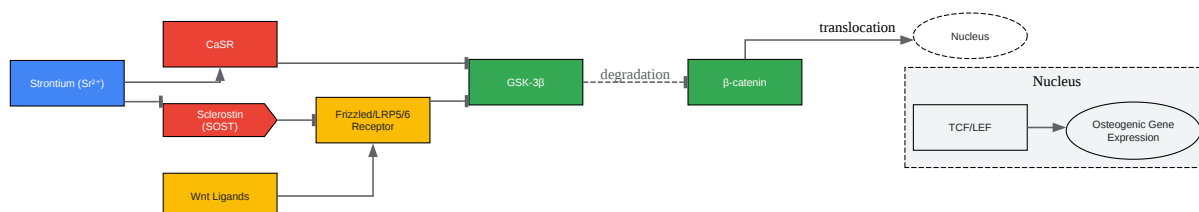


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**Caption:** Strontium activation of the CaSR pathway in osteoblasts.

## Wnt/ $\beta$ -catenin Signaling Pathway

Strontium has been shown to activate the canonical Wnt/ $\beta$ -catenin signaling pathway, a critical regulator of osteoblastogenesis. This activation can occur through CaSR-dependent and independent mechanisms. Strontium also reduces the expression of sclerostin, an inhibitor of the Wnt pathway[11].

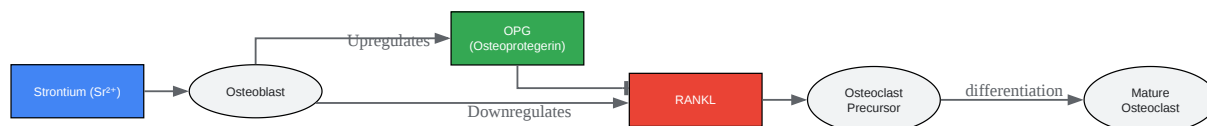


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**Caption:** Strontium-mediated activation of Wnt/ $\beta$ -catenin signaling.

## OPG/RANKL Signaling

Osteoblasts regulate osteoclast differentiation and activity through the expression of osteoprotegerin (OPG) and receptor activator of nuclear factor kappa-B ligand (RANKL). Strontium has been shown to increase the OPG/RANKL ratio in osteoblasts, thereby inhibiting osteoclastogenesis[6][12]. This effect is also mediated, at least in part, by the CaSR.



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**Caption:** Strontium's effect on the OPG/RANKL ratio in osteoblasts.

## Experimental Protocols

This section provides generalized protocols for key in vitro assays used to assess the effects of **strontium citrate** on osteoblast function. Researchers should optimize these protocols for their specific cell types and experimental conditions.

### Cell Culture and Strontium Citrate Treatment

- **Cell Lines:** Commonly used osteoblastic cell lines include human fetal osteoblastic cells (hFOB), human osteosarcoma cell lines (e.g., MG-63, Saos-2), and mouse pre-osteoblastic cells (MC3T3-E1). Primary human mesenchymal stem cells (hMSCs) can also be differentiated into osteoblasts.
- **Culture Medium:** Culture cells in a suitable basal medium (e.g., DMEM,  $\alpha$ -MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **Osteogenic Differentiation Medium:** To induce osteogenic differentiation, supplement the culture medium with osteogenic inducers, typically including 50  $\mu$ g/mL ascorbic acid, 10 mM  $\beta$ -glycerophosphate, and 10 nM dexamethasone.
- **Strontium Citrate Preparation:** Prepare a stock solution of **strontium citrate** in sterile water or culture medium. The final concentration used in experiments typically ranges from the micromolar to low millimolar level. It is crucial to ensure the pH of the final medium is not altered by the addition of **strontium citrate**.

### Osteoblast Proliferation Assay (MTT Assay)

- Seed cells in a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well and allow them to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of **strontium citrate**.
- After the desired incubation period (e.g., 24, 48, 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

## Alkaline Phosphatase (ALP) Activity Assay

- Seed cells in a 24-well plate and treat with **strontium citrate** in osteogenic differentiation medium.
- At desired time points (e.g., 7, 14, 21 days), wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).
- Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate and incubate at 37°C.
- Stop the reaction with NaOH and measure the absorbance at 405 nm.
- Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

## Alizarin Red S Staining for Mineralization

- Culture cells in osteogenic differentiation medium with or without **strontium citrate** for 21-28 days.
- Fix the cells with 4% paraformaldehyde for 15 minutes.
- Wash the cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.



- Wash extensively with deionized water to remove excess stain.
- Visualize the red-orange calcium deposits under a microscope.
- For quantification, destain the cells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

## Gene Expression Analysis (RT-qPCR)

- Isolate total RNA from cells treated with **strontium citrate** using a suitable RNA extraction kit.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using primers specific for osteogenic marker genes (e.g., RUNX2, ALP, COL1A1, OCN) and a housekeeping gene (e.g., GAPDH, ACTB).
- Analyze the relative gene expression using the  $\Delta\Delta C_t$  method.

## Conclusion and Future Directions

The available in vitro evidence strongly suggests that strontium ions, and by extension **strontium citrate**, have a pro-osteogenic effect on bone-forming cells. Strontium promotes osteoblast proliferation, differentiation, and mineralization through the activation of key signaling pathways, including the CaSR and Wnt/ $\beta$ -catenin pathways, and by modulating the OPG/RANKL ratio.

However, a significant gap exists in the literature regarding in vitro studies specifically investigating **strontium citrate**. The majority of detailed mechanistic and quantitative data has been generated using strontium ranelate. While the biological effects are largely attributed to the strontium ion, the influence of the citrate counter-ion on bioavailability and cellular responses in vitro has not been thoroughly investigated.

Future research should focus on:

- Direct comparative studies: Conducting head-to-head in vitro comparisons of **strontium citrate** and strontium ranelate to determine if there are significant differences in their effects on osteoblast function.

- Dose-response studies: Establishing optimal concentrations of **strontium citrate** for promoting osteogenesis in vitro.
- Detailed mechanistic studies: Further elucidating the specific molecular interactions and signaling crosstalk in response to **strontium citrate** treatment in osteoblasts.

A more comprehensive understanding of the in vitro effects of **strontium citrate** will be instrumental in validating its therapeutic potential for the treatment of osteoporosis and other bone-related disorders.

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